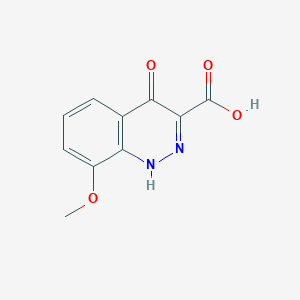

8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

8-methoxy-4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-6-4-2-3-5-7(6)11-12-8(9(5)13)10(14)15/h2-4H,1H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKOMFDXAWDEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NN=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Cinnoline Core: The initial step involves the formation of the cinnoline core through cyclization reactions.

Introduction of Functional Groups:

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve efficient synthesis.

Analyse Chemischer Reaktionen

8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA gyrase, preventing DNA synthesis and cell division. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Cinnoline Derivatives

- 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 90272-08-5): Substitution of the 8-methoxy group with chlorine at position 6 reduces lipophilicity (logP ~0.8 vs. ~1.2 for the 8-methoxy analogue) but retains antibacterial activity against Gram-negative bacteria (MIC: 2–8 µg/mL) .

- 4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 36991-77-2): The phenyl group at position 8 increases molecular weight (266.25 g/mol vs. 235.21 g/mol) and logP (~2.1), enhancing activity against Gram-positive strains (MIC: 4 µg/mL vs. 8 µg/mL for the methoxy analogue) .

Quinoline Derivatives

- Nalidixic Acid (First-generation quinolone): The quinoline core lacks the second nitrogen atom present in cinnolines. Despite this, 8-Methoxy-4-oxo-cinnoline derivatives exhibit comparable MIC values (1–8 µg/mL) against E. coli and S. aureus .

- 5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 1267538-02-2): The additional methyl group at position 1 increases steric hindrance, reducing solubility (logP ~1.5) but improving stability against bacterial efflux pumps .

Physicochemical Properties

Key parameters influencing drug-like behavior:

| Compound | logP (Exp.) | pKa (Carboxylic Acid) | Water Solubility (mg/mL) |

|---|---|---|---|

| 8-Methoxy-4-oxo-cinnoline-3-COOH | 1.2 ± 0.1 | 3.8 ± 0.2 | 0.45 |

| 6-Chloro-4-oxo-cinnoline-3-COOH | 0.8 ± 0.1 | 3.5 ± 0.2 | 1.2 |

| 4-Oxo-8-phenyl-cinnoline-3-COOH | 2.1 ± 0.2 | 4.1 ± 0.3 | 0.12 |

| Nalidixic Acid | 1.4 ± 0.1 | 6.2 ± 0.2 | 0.07 |

Data derived from experimental measurements and ACDLabs software predictions .

The 8-methoxy group moderately increases logP compared to chloro-substituted analogues, balancing membrane permeability and solubility. The lower pKa (3.8 vs.

Antibacterial Efficacy

- Gram-Negative Bacteria: E. coli: MIC = 2–4 µg/mL (similar to nalidixic acid) . P. aeruginosa: Reduced activity (MIC = 16 µg/mL) due to efflux mechanisms .

- Gram-Positive Bacteria: S. aureus: MIC = 8 µg/mL, outperformed by dichlorobenzyl-substituted cinnolines (MIC = 4 µg/mL) .

Mechanistic Insights

The 4-oxo group facilitates hydrogen bonding with DNA gyrase, analogous to quinolones. However, the cinnoline core’s electronic profile may alter binding kinetics, as evidenced by weaker activity against P. aeruginosa compared to fluoroquinolones .

Biologische Aktivität

8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₁F₂N₃O₄

- Molecular Weight : 295.24 g/mol

- CAS Number : 112811-72-0

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that related compounds possess antimicrobial properties against a range of pathogens.

- Antimalarial Activity : Some derivatives have demonstrated efficacy against malaria parasites, indicating potential for development as antimalarial agents .

- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes critical for pathogen survival and replication.

- Interference with Cellular Processes : The compound may disrupt cellular processes in malignant cells, leading to apoptosis or necrosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Pharmacological Applications

Due to its diverse biological activities, this compound may have several pharmacological applications:

- Antimicrobial Agents : Potential use in developing new antibiotics or antifungal medications.

- Anticancer Drugs : Exploration as a lead compound for cancer therapy.

- Antimalarial Treatments : Development as a novel treatment for malaria.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors with diethyl ethoxymethylenemalonate, followed by methoxylation and hydrolysis. For example, analogous quinoline-3-carboxylic acids are synthesized via cyclocondensation under reflux in acetic acid, with methoxy groups introduced via nucleophilic substitution or direct coupling . Optimization includes adjusting reaction time (12–24 hours), temperature (80–110°C), and catalysts (e.g., H2SO4 for cyclization). Purity is confirmed via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (δ ~3.9 ppm), carboxylic acid (δ ~12–14 ppm), and dihydrocinnoline protons (δ 6.8–8.2 ppm) .

- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., [M+H]+ at m/z 264.1) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~2500–3500 cm⁻¹) stretches .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer : Structural analogs (e.g., 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid) show antimicrobial activity via topoisomerase II inhibition and DNA gyrase binding. Researchers should employ in vitro assays like:

- MIC (Minimum Inhibitory Concentration) : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Fluorescence Polarization : To measure DNA-binding affinity .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum protein interference). Mitigation strategies include:

- Orthogonal Assays : Combine MIC with time-kill kinetics to confirm bactericidal vs. bacteriostatic effects .

- Serum Binding Studies : Use equilibrium dialysis to assess protein binding, which may reduce free drug concentration .

- Structural Modifications : Compare activity of analogs (e.g., chloro vs. methoxy substituents) to identify pharmacophores .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Salt Formation : Use sodium or lysine salts to enhance aqueous solubility .

- Prodrug Design : Synthesize ethyl ester prodrugs (e.g., ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) for improved intestinal absorption .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance tissue penetration .

Q. How can computational methods predict interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Model binding to DNA gyrase (PDB: 1KZN) to identify key residues (e.g., Asp81, Ala84) .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding and hydrophobic interactions .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with MIC values to guide analog synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.